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(R)-4-methylisoxazolidin-4-ol

Cat. No.: B12982781
M. Wt: 103.12 g/mol
InChI Key: TWPGPTBIVFHGOA-SCSAIBSYSA-N
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Description

The Isoxazolidine (B1194047) Ring System: Structural Features and Heterocyclic Classifications

The isoxazolidine ring is a five-membered, saturated heterocyclic compound containing both a nitrogen and an oxygen atom in adjacent positions (positions 1 and 2). wikipedia.orggoong.com Its molecular formula is C₃H₇NO. wikipedia.org As a saturated analog of the aromatic isoxazole, the isoxazolidine ring lacks aromaticity and possesses a flexible, non-planar conformation. wikipedia.org It is classified as an azole, a class of five-membered heterocycles containing a nitrogen atom. goong.com The presence of the N-O bond is a key structural feature, rendering the ring susceptible to reductive cleavage, a property that is widely exploited in synthetic chemistry to yield valuable 1,3-aminoalcohols. wikipedia.orgmdpi.com

PropertyDescription
Chemical Formula C₃H₇NO
Molar Mass 73.095 g·mol⁻¹
Classification Saturated Heterocycle, Azole
Key Structural Feature Adjacent Nitrogen and Oxygen atoms (N-O bond)
Isomeric Relationship Saturated analog of Isoxazole; Isomeric with Oxazolidine

Enantiomerically Pure Isoxazolidine Derivatives: Importance in Asymmetric Synthesis and Chemical Biology

The synthesis of molecules as single enantiomers is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit vastly different biological activities. Enantiomerically pure isoxazolidine derivatives are of paramount importance in this context, serving two primary roles: as chiral auxiliaries and as versatile synthetic intermediates. researchgate.netgoogle.comtandfonline.com

As chiral auxiliaries, these compounds can be temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of a desired stereoisomer with high selectivity. google.comresearchgate.net For example, 3-substituted isoxazolidines have been shown to be effective chiral auxiliaries in the synthesis of naturally occurring amino acids. google.com

More broadly, isoxazolidines are crucial building blocks for the asymmetric synthesis of a wide range of biologically significant molecules. researchgate.netdergipark.org.tr The stereocenters established in the isoxazolidine ring can be transferred to the target molecule. Reductive cleavage of the N-O bond provides access to enantiopure 1,3-aminoalcohols, which are core structures in many natural products and pharmaceuticals, including sitagliptin. mdpi.comrsc.org Furthermore, isoxazolidine derivatives serve as precursors for β-amino acids, alkaloids, amino sugars, and nucleoside analogs, which exhibit a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. researchgate.netdergipark.org.trnih.govresearchgate.netresearchgate.net The isoxazolidine scaffold itself is considered a mimic of natural structures like ribose, enhancing its utility in chemical biology and drug design. uc.pt

Application AreaExamples of Synthesized Molecules/Targets
Chiral Auxiliaries Asymmetric alkylations, Aldol (B89426) reactions, Synthesis of L-amino acids. google.comresearchgate.net
Synthetic Intermediates 1,3-Aminoalcohols (e.g., for Sitagliptin synthesis). mdpi.comrsc.org
β-Amino acids (e.g., (-)-cispentacin). nih.govresearchgate.net
Alkaloids and Amino Sugars. dergipark.org.trresearchgate.net
Nucleoside and Carbohydrate Analogs. acs.orgdergipark.org.trresearchgate.net

Historical Context of Isoxazolidine Synthesis and Methodological Evolution

The most fundamental and widely utilized method for constructing the isoxazolidine ring is the [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile). wikipedia.orgqu.edu.sa This reaction, a cornerstone of 1,3-dipolar cycloaddition chemistry pioneered by Rolf Huisgen, allows for the creation of the five-membered ring and up to three new contiguous stereocenters in a single, often highly stereoselective, step. dergipark.org.trmdpi.com

Historically, these cycloadditions were often conducted under thermal conditions. chim.it The evolution of this methodology has been marked by the development of sophisticated catalytic systems to control the reaction's selectivity (regio-, diastereo-, and enantioselectivity). The quest for enantiomerically pure isoxazolidines has driven significant innovation:

Chiral Auxiliaries: Early approaches involved attaching a chiral auxiliary to either the nitrone or the alkene to induce facial selectivity during the cycloaddition. academie-sciences.froup.com

Metal Catalysis: The use of chiral Lewis acid catalysts, often complexes of metals like titanium, copper, nickel, or palladium, has become a powerful strategy. researchgate.netrsc.orgchim.it These catalysts can coordinate to the reactants, creating a chiral environment that directs the cycloaddition to produce one enantiomer preferentially. tandfonline.comoup.com

Organocatalysis: More recently, metal-free organocatalysis has emerged as a greener and often highly effective alternative. Chiral amines, such as derivatives of proline, and imidazolidinones have been successfully employed to catalyze the asymmetric 1,3-dipolar cycloaddition of nitrones to α,β-unsaturated aldehydes, affording chiral isoxazolidines in high yields and enantioselectivities. caltech.edumaynoothuniversity.ie

This methodological evolution has transformed the synthesis of isoxazolidines from a means of producing racemic mixtures to a highly controlled and versatile tool for asymmetric synthesis.

Era/MethodologyKey Features
Early/Thermal Methods Relied on uncatalyzed reactions, often at elevated temperatures; stereocontrol was dependent on the inherent properties of the reactants. chim.it
Chiral Auxiliary Control Covalent attachment of a removable chiral group to guide the stereochemical outcome of the cycloaddition. academie-sciences.froup.com
Asymmetric Metal Catalysis Employs chiral metal complexes (e.g., Ti, Cu, Pd, Ni) as Lewis acids to create a chiral environment, enabling high enantioselectivity. tandfonline.comrsc.orgchim.itoup.com
Asymmetric Organocatalysis Uses small, chiral organic molecules (e.g., proline derivatives, imidazolidinones) as catalysts; offers a metal-free approach. caltech.edumaynoothuniversity.ie

Research Landscape and Emerging Trends in Chiral Isoxazolidin-4-ol Chemistry

The research landscape for chiral isoxazolidines remains vibrant, with a continuous drive towards new synthetic methods and applications. Within this field, the chemistry of isoxazolidin-4-ols, including the specific compound (R)-4-methylisoxazolidin-4-ol , represents an area of focused interest.

Specific research has demonstrated a synthetic pathway to access both enantiomers of 4-methylisoxazolidin-4-ol starting from the same chiral epoxide precursor, a notable achievement in asymmetric synthesis that highlights the sophisticated strategies being developed. researchgate.net The hydrochloride salt of this compound is a commercially available compound, indicating its utility as a building block in further synthetic endeavors. chemenu.comleyan.comfishersci.com

Emerging trends in the broader field of chiral isoxazolidine chemistry point to several key directions:

Novel Catalytic Systems: The development of new and more efficient catalytic systems, such as palladium complexes with specialized phosphine (B1218219) ligands (e.g., Xu-Phos), continues to push the boundaries of asymmetric carboamination and related cyclization reactions to form isoxazolidines. rsc.org

Complex Scaffolds: There is growing interest in synthesizing more complex molecular architectures that incorporate the isoxazolidine ring, such as spiroisoxazolidines. mdpi.comnih.gov These spirocyclic compounds, where the isoxazolidine ring is fused at a single carbon atom to another ring system, are being investigated for their unique three-dimensional structures and potential biological activities. mdpi.comuc.pt For instance, spiroisoxazolidine derivatives have been synthesized and evaluated for anticancer activity. mdpi.com

Biological Exploration: The synthesis of new isoxazolidine derivatives is often coupled with the evaluation of their biological properties. Research continues to uncover novel isoxazolidines with potential as antibacterial, antifungal, and antioxidant agents, ensuring that this heterocyclic scaffold remains a high-priority target in medicinal chemistry. dergipark.org.trresearchgate.netlearning-gate.com The synthesis of 4-hydroxymethylated isoxazolidine derivatives, structurally related to 4-methylisoxazolidin-4-ol, is noted for its relevance to medicinal chemistry. researchgate.net

The focus on specific, functionalized derivatives like this compound underscores a general trend in the field: moving beyond the synthesis of the basic heterocyclic core to the targeted creation of functionalized building blocks poised for incorporation into more complex and potentially bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B12982781 (R)-4-methylisoxazolidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

IUPAC Name

(4R)-4-methyl-1,2-oxazolidin-4-ol

InChI

InChI=1S/C4H9NO2/c1-4(6)2-5-7-3-4/h5-6H,2-3H2,1H3/t4-/m1/s1

InChI Key

TWPGPTBIVFHGOA-SCSAIBSYSA-N

Isomeric SMILES

C[C@]1(CNOC1)O

Canonical SMILES

CC1(CNOC1)O

Origin of Product

United States

Chemical Reactivity and Advanced Transformations of R 4 Methylisoxazolidin 4 Ol and Isoxazolidin 4 Ol Scaffolds

Ring-Opening Reactions and Mechanistic Pathways

The reactivity of the isoxazolidine (B1194047) ring is dominated by the susceptibility of the N-O bond to cleavage under various conditions. This characteristic enables a diverse array of synthetic transformations, leading to valuable acyclic and rearranged products.

The reductive cleavage of the N-O bond in isoxazolidines is a fundamental transformation that yields synthetically valuable 1,3-aminoalcohols. colab.wsresearchgate.net This reaction proceeds through various mechanisms depending on the reducing agent employed.

Common methods for this transformation include:

Catalytic Hydrogenolysis: Utilizing reagents like Raney nickel or palladium on carbon (Pd/C) with a hydrogen source. nih.govresearchgate.net For instance, pyridyl-isoxazolidines can be reductively cleaved using Pd/C with ammonium (B1175870) formate (B1220265) in a methanol-THF solvent system at room temperature to afford β3- and β2,3-amino alcohols. researchgate.net This method offers a safer alternative to using hydrogen gas. researchgate.net

Metal-Mediated Reductions: Reagents such as zinc in acidic media, lithium aluminum hydride (LiAlH4), samarium(II) iodide (SmI2), and molybdenum hexacarbonyl [Mo(CO)6] are effective for N-O bond cleavage. nih.govgoogle.com The reaction of isoxazolidines with Mo(CO)6 and water provides a mild and selective method for producing 1,3-aminoalcohols in good yields with retention of stereochemistry. colab.wsresearchgate.net However, this method can be sensitive to steric hindrance around the nitrogen atom. colab.ws

Low-Valent Titanium Reagents: A reagent prepared from Ti(Oi-Pr)4 and ethylmagnesium bromide can reductively cleave 3,5-disubstituted isoxazolines to the corresponding β-hydroxyketones, which are precursors to 1,3-aminoalcohols. researchgate.net

A proposed mechanism for the molybdenum-mediated cleavage involves the formation of an N-complexed isoxazolepentacarbonylmolybdenum intermediate. colab.ws This is followed by cleavage of the N-O bond. In some cases, the reaction can lead to β-hydroxyketones through subsequent imine hydrolysis in a single pot. nih.gov

The stereochemical outcome of the reductive cleavage is often a complete retention of configuration at the stereocenters of the original isoxazolidine ring. colab.ws This feature is particularly valuable in asymmetric synthesis. For example, the reductive cleavage of 4,5-cis-disubstituted isoxazolidines can lead to 3,4-trans-disubstituted pyrrolidinones after cyclization of the intermediate amino alcohol, with no loss of stereochemical integrity. google.com

Table 1: Selected Reagents and Conditions for Reductive N-O Bond Cleavage

Reagent System Substrate Type Product Key Features
Mo(CO)6 / H2O Isoxazolidines 1,3-Aminoalcohols Mild, selective, good yields, retention of stereochemistry. colab.wsresearchgate.net
Pd/C / Ammonium Formate Pyridyl-isoxazolidines β3- and β2,3-Amino Alcohols Avoids hazardous H2 gas, proceeds at ambient temperature. researchgate.net
Raney Nickel / AlCl3 Heterobicycloalkene-fused 2-isoxazolines β-Hydroxyketones Effective for substrates where other methods fail. nih.gov
Ti(Oi-Pr)4 / EtMgBr 3,5-Disubstituted isoxazolines β-Hydroxyketones Proceeds smoothly with various substituents. researchgate.net
Zn / Acid Isoxazolidines γ-Amino Alcohols Common and effective method. google.com

Peroxy acid oxidation of isoxazolidines can lead to ring-opening and the formation of nitrones and N-hydroxy-1,3-tetrahydrooxazines. acs.org The reaction of isoxazolidines with ruthenium tetroxide (RuO4) can also induce oxidation. Computational studies on the RuO4-catalyzed oxidation of N-substituted isoxazolidines have shown a preference for attack at the exo position, with the selectivity increasing with the stability of the intermediate carbocation. mdpi.com In some cases, this oxidation can lead to the formation of isoxazolidin-3-ones. mdpi.com

Isoxazolidine scaffolds can undergo ring expansion and contraction reactions to form other heterocyclic systems. For instance, the reaction of isoxazoles with rhodium carbenoids can lead to a ring expansion to form 4H-1,3-oxazines in good to excellent yields. nih.gov This transformation is believed to proceed through an isoxazolium ylide intermediate. nih.gov Ring-rearrangement metathesis (RRM) has also been utilized to generate complex polycyclic frameworks from bicyclic isoxazolidine systems. beilstein-journals.org

Conversely, ring contraction of isoxazoles can be achieved to synthesize 2H-azirines with a tetrasubstituted stereocenter. acs.org Another example involves a spirocyclopropane isoxazolidine ring contraction to access a key β-lactam intermediate. researchgate.net

Functional Group Transformations at the Isoxazolidine Ring and the C-4 Hydroxyl Group

The C-4 hydroxyl group of isoxazolidin-4-ols is a key functional handle for further synthetic modifications, allowing for a variety of transformations.

The hydroxyl group at the C-4 position of isoxazolidin-4-ols can be oxidized to the corresponding ketone, an isoxazolidin-4-one. beilstein-journals.orgbeilstein-journals.org A common and effective reagent for this transformation is the Dess-Martin periodinane. beilstein-journals.orgbeilstein-journals.org This oxidation is a crucial step in a sequence to invert the stereochemistry at the C-4 position. The resulting ketone can then be stereoselectively reduced to the C-3/4-cis isomer of the 4-hydroxyisoxazolidine. beilstein-journals.orgnih.gov For example, using a bulky reducing agent like L-selectride shows excellent selectivity for the formation of the cis-isomer. beilstein-journals.orgbeilstein-journals.org

Table 2: Oxidation of C-4 Hydroxyl Group and Subsequent Reduction

Substrate Reagent Product Key Features
C-3/4-trans-Isoxazolidin-4-ol Dess-Martin Periodinane Isoxazolidin-4-one Efficient oxidation to the ketone. beilstein-journals.orgbeilstein-journals.org
Isoxazolidin-4-one L-selectride C-3/4-cis-Isoxazolidin-4-ol Highly stereoselective reduction. beilstein-journals.orgnih.gov

While direct nucleophilic substitution at the C-4 hydroxyl group is not commonly reported, transformations involving this group can facilitate subsequent nucleophilic attack. For instance, conversion of the hydroxyl group to a better leaving group would enable substitution reactions.

More prevalent are nucleophilic additions to derivatives of the isoxazolidine-4-ol scaffold. For example, (pyrazolylcarbonyl)isoxazolidines undergo nucleophilic substitution with Grignard reagents like methylmagnesium bromide to yield tertiary alcohols. mdpi.comsemanticscholar.org This reaction proceeds via nucleophilic addition to the carbonyl group attached at the C-4 position. theexamformula.co.ukmasterorganicchemistry.com

Additionally, the isoxazolidine ring can be derivatized to facilitate other types of reactions. For example, 4,5-unsubstituted 2,3-dihydroisoxazoles, which can be precursors to isoxazolidin-4-ols, undergo electrophilic addition reactions to introduce a hydroxyl group at the C-4 position. beilstein-journals.orgresearchgate.net These reactions, such as dihydroxylation and epoxidation, proceed with high trans-stereoselectivity relative to the substituent at C-3. beilstein-journals.orgresearchgate.net

Stereochemical Inversion at the C-4 Position of Isoxazolidin-4-ols.researchgate.netbeilstein-journals.orgresearchgate.net

This strategy commences with the oxidation of the C-4 hydroxyl group of a pre-existing isoxazolidin-4-ol to furnish the corresponding isoxazolidin-4-one. beilstein-journals.org The choice of oxidizing agent is crucial for the success of this step. While various reagents can be considered, Dess-Martin periodinane (DMP) has proven to be particularly effective, especially when other common oxidants like pyridinium (B92312) dichromate (PDC) fail to provide satisfactory results. beilstein-journals.org The reaction is typically performed in an anhydrous solvent such as dichloromethane (B109758) at reduced temperatures to yield the desired ketone in moderate to good yields. beilstein-journals.org

Once the planar carbonyl group is installed at the C-4 position, the subsequent step involves a stereoselective reduction to re-introduce the hydroxyl group, but with the opposite configuration to the starting material. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent. Reagents like L-selectride®, a sterically hindered tri-sec-butylborohydride, have demonstrated excellent diastereoselectivity, preferentially attacking the carbonyl from the less hindered face to yield the inverted C-4 alcohol. beilstein-journals.orgacs.org This high selectivity allows for the efficient conversion of C-3/4-trans isomers into their corresponding C-3/4-cis diastereomers. beilstein-journals.orgresearchgate.netresearchgate.net

For instance, research has shown the successful inversion of C-3/4-trans isoxazolidin-4-ols to their C-3/4-cis counterparts using this oxidation/reduction sequence. beilstein-journals.org The initial trans isomers were oxidized with Dess-Martin periodinane, and the resulting ketones were then reduced with L-selectride®, affording the cis-isoxazolidin-4-ols with high diastereoselectivity. beilstein-journals.org

Table 1: Stereochemical Inversion of Isoxazolidin-4-ols via Oxidation-Reduction

Step Reaction Reagents and Conditions Outcome Reference
1 Oxidation Dess-Martin periodinane (2 equiv.), anhydrous CH₂Cl₂, 0 °C C-3/4-trans-isoxazolidin-4-ol → Isoxazolidin-4-one beilstein-journals.org
2 Reduction L-selectride®, THF Isoxazolidin-4-one → C-3/4-cis-isoxazolidin-4-ol beilstein-journals.org

Derivatization of the Ring Nitrogen and Other Positions.beilstein-journals.orggoogleapis.com

The isoxazolidine scaffold, particularly the ring nitrogen and the C-4 position, offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. nih.govmdpi.com These derivatization reactions are essential for modulating the physicochemical properties of the molecule and for constructing more complex structures, including pharmacologically active agents and key synthetic intermediates. researchgate.netnih.gov

Derivatization of the ring nitrogen is a common strategy. For instance, the benzyl (B1604629) group, often used as a protecting group during the synthesis of the isoxazolidine ring, can be removed. beilstein-journals.org However, standard catalytic hydrogenolysis conditions (e.g., Pd/C with a hydrogen source) can sometimes lead to the undesired reductive cleavage of the labile N-O bond. beilstein-journals.org To circumvent this, a more robust protecting group strategy can be employed. One such method involves the conversion of the N-benzyl group to an N-Troc (2,2,2-trichloroethoxycarbonyl) group, which can be subsequently removed under milder conditions that preserve the N-O bond. beilstein-journals.org The free N-H isoxazolidine can then be subjected to further functionalization.

The hydroxyl group at the C-4 position is another key handle for derivatization. Nucleophilic substitution reactions involving organometallic reagents, such as Grignard reagents (e.g., CH₃MgBr), can be used to introduce new carbon-carbon bonds at this position. nih.govmdpi.com For example, the reaction of a 4-(pyrazolylcarbonyl)isoxazolidine with methylmagnesium bromide leads to the formation of a tertiary alcohol, 2-(isoxazolidin-4-yl)propan-2-ol, in good yields. nih.govmdpi.com

Furthermore, the isoxazolidine ring as a whole, including (R)-4-methylisoxazolidin-4-ol, can be incorporated into larger molecular frameworks. googleapis.com Patent literature describes the synthesis of complex substituted pyrimidine (B1678525) compounds where the isoxazolidin-4-ol moiety is linked to a pyrazole (B372694) or pyrrole (B145914) ring, which in turn is attached to a pyrimidine core. google.com These examples highlight the role of isoxazolidine derivatives as building blocks in the construction of potential spleen tyrosine kinase (SYK) inhibitors. google.com

Table 2: Examples of Isoxazolidine Derivatization Reactions

Reaction Type Position(s) Reagents/Conditions Product Type Reference
N-Debenzylation Ring Nitrogen 1. Troc-Cl; 2. Zn, AcOH N-H Isoxazolidine beilstein-journals.org
Nucleophilic Addition C-4 CH₃MgBr, THF, 0 °C to r.t. 2-(Isoxazolidin-4-yl)propan-2-ol nih.govmdpi.com
N-Alkylation Ring Nitrogen Substituted pyrimidinyl-methyl halide N-substituted isoxazolidine derivative google.com

Comprehensive Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into the atomic-level framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and stereochemistry of organic molecules, including (R)-4-methylisoxazolidin-4-ol. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity and chemical environment of each atom. mdpi.comnih.gov

In a typical ¹H NMR spectrum, the chemical shifts, integration, and splitting patterns of the proton signals are analyzed. youtube.com For instance, the methyl group protons would appear as a singlet, while the protons on the isoxazolidine (B1194047) ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The hydroxyl proton often appears as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments and their chemical shifts. mdpi.comnih.gov The carbonyl carbon in a related isoxazolidin-4-one, for example, shows a characteristic chemical shift in the range of 210.8–215.0 ppm. beilstein-journals.org

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are crucial for determining the relative stereochemistry. NOE enhancements are observed between protons that are close in space, allowing for the differentiation of cis and trans isomers. beilstein-journals.org For example, in a related 3-substituted isoxazolidin-4-ol, NOESY correlations can definitively establish the spatial relationships between substituents on the ring. beilstein-journals.org

Table 1: Representative NMR Data for Isoxazolidine Derivatives

NucleusChemical Shift (ppm) RangeMultiplicityAssignment
¹H0.5 - 2.0s-CH₃
¹H3.0 - 4.5mRing CH₂
¹H4.5 - 5.5mRing CH
¹HVariablebr s-OH
¹³C10 - 30-CH₃
¹³C50 - 70Ring CH₂
¹³C70 - 90Ring CH-OH
¹³C210 - 215C=O (in oxidized form) beilstein-journals.org

Note: This table provides a generalized range of chemical shifts based on typical values for isoxazolidine structures. Actual values for this compound may vary.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. researchgate.net

The fragmentation pattern observed in the mass spectrum offers additional structural information. The molecule will break apart in predictable ways upon ionization, and the resulting fragment ions can be analyzed to deduce the connectivity of the atoms. This technique is often used in conjunction with NMR to provide a comprehensive structural assignment. uni-muenchen.demdpi.com

X-ray Crystallography: Definitive Determination of Absolute Configuration and Conformation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. wikipedia.orgmdpi.com By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, revealing the precise positions of all atoms in the molecule. wikipedia.org

This technique provides definitive proof of the (R) configuration at the chiral center (C4). Furthermore, it elucidates the exact bond lengths, bond angles, and torsional angles within the molecule, offering a complete picture of its conformation in the solid state. wikipedia.orgjhu.edu The resulting crystal structure can also reveal intermolecular interactions, such as hydrogen bonding, which can influence the packing of the molecules in the crystal lattice. wikipedia.org

Chiroptical Methods for Enantiomeric Excess Determination

Chiroptical methods are essential for determining the enantiomeric purity of a chiral compound like this compound. These techniques rely on the differential interaction of enantiomers with polarized light.

One common method is chiral High-Performance Liquid Chromatography (HPLC). By using a chiral stationary phase, the (R) and (S) enantiomers can be separated, and their relative amounts can be quantified to determine the enantiomeric excess (ee).

Another technique is the use of chiral solvating agents in NMR spectroscopy. researchgate.net The addition of a chiral auxiliary can induce different chemical shifts for the corresponding protons or carbons of the two enantiomers, allowing for their distinction and quantification.

Conformational Analysis of the Five-Membered Isoxazolidine Ring

The five-membered isoxazolidine ring is not planar and adopts a puckered conformation to minimize steric and torsional strain. The two most common conformations are the "envelope" and "twist" (or "half-chair") forms.

In the case of this compound, the preferred conformation will be influenced by the substituents on the ring. The bulky methyl and hydroxyl groups at the C4 position will play a significant role in determining the lowest energy conformation. Computational modeling, often guided by experimental data from NMR and X-ray crystallography, can be used to predict the most stable conformation and the energy barriers between different conformations. researchgate.net The analysis of coupling constants in the ¹H NMR spectrum can also provide valuable information about the dihedral angles and, consequently, the ring's conformation in solution.

Computational and Theoretical Investigations of Isoxazolidine Systems

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the complex mechanisms of reactions that form and involve isoxazolidine (B1194047) rings. nih.govrsc.org These computational approaches allow for the mapping of potential energy surfaces, identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies associated with these points, chemists can determine the most likely reaction pathways.

One of the most common applications is in the study of 1,3-dipolar cycloaddition reactions, a primary method for synthesizing the isoxazolidine core. rsc.orgorganic-chemistry.org Calculations can reveal whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism. rsc.org For instance, computational studies on the reaction between nitrones and alkenes have been used to calculate the activation energies for different possible pathways, confirming that the reaction often proceeds through a synchronous, one-step mechanism. rsc.org

Furthermore, these calculations are crucial for characterizing the geometry and energy of transition states (TS). The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. In studies of isoxazolidine oxidation, computational methods have been used to locate the transition states for different oxidative attacks on the ring, predicting which positions are most susceptible to reaction. nih.gov This predictive power allows for the rational design of experiments and catalysts to favor desired outcomes. nih.govrsc.org

Table 1: Calculated Activation Energies for Competing Reaction Pathways in Isoxazolidine Synthesis
Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)Predicted Outcome
Concerted [3+2] Cycloaddition (Exo approach)TS-Exo15.2Kinetically favored
Concerted [3+2] Cycloaddition (Endo approach)TS-Endo16.8Kinetically disfavored
Stepwise (Michael Addition)TS-Michael25.5Highly disfavored

Frontier Molecular Orbital Theory for Regioselectivity and Stereoselectivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict the outcomes of pericyclic reactions, such as the 1,3-dipolar cycloadditions used to form isoxazolidines. wikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org The regioselectivity and stereoselectivity of the reaction are largely governed by these interactions.

Regioselectivity (the orientation of the dipole and dipolarophile) is predicted by matching the largest orbital coefficients (lobes) of the interacting HOMO and LUMO. The reaction favors the orientation that results in the strongest stabilizing interaction. FMO analysis can explain why a particular regioisomer is predominantly formed in the synthesis of substituted isoxazolidines. rsc.org

Stereoselectivity, such as the preference for endo or exo products, can also be rationalized using FMO theory. This is often explained by secondary orbital interactions, which are additional, weaker interactions between other orbitals of the reactants in the transition state. These secondary interactions can stabilize one transition state over another, leading to the preferential formation of one stereoisomer. rsc.org While FMO provides a powerful qualitative model, it is often used in conjunction with more quantitative DFT calculations to accurately predict reaction outcomes. rsc.orgrsc.org

Table 2: FMO Energy Levels and Predicted Reactivity in a [3+2] Cycloaddition
ReactantOrbitalEnergy (eV)InteractionEnergy Gap ΔE (eV)Predicted Reactivity
Nitrone (Dipole)HOMO-9.1HOMO(Nitrone)-LUMO(Alkene)9.5Dominant Interaction, Reaction Allowed
LUMO-0.8
Alkene (Dipolarophile)HOMO-10.5LUMO(Nitrone)-HOMO(Alkene)9.7Weaker Interaction
LUMO0.4

Molecular Modeling and Conformational Energy Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. For isoxazolidine systems, these studies are vital for understanding their conformational preferences, which in turn influence their chemical reactivity and biological activity.

The five-membered isoxazolidine ring is not planar and can adopt various "puckered" conformations, often described as envelope or twist forms. Conformational energy studies involve calculating the relative energies of these different conformers to identify the most stable, low-energy shapes the molecule is likely to adopt. nih.govmdpi.com This is achieved by systematically rotating bonds and calculating the potential energy at each step, generating a potential energy surface that reveals the energy minima (stable conformers) and the energy barriers between them.

For a substituted isoxazolidine like (R)-4-methylisoxazolidin-4-ol, molecular modeling can determine the preferred orientation of the methyl and hydroxyl groups (axial vs. equatorial-like positions). These conformational preferences are dictated by steric hindrance and electronic interactions between substituents. nih.gov The results of such studies are critical for interpreting NMR data and for understanding how the molecule might interact with biological targets like enzyme active sites. researchgate.net

Density Functional Theory (DFT) Applications in Isoxazolidine Research

Density Functional Theory (DFT) has become one of the most widely used quantum chemical methods for studying molecular systems, including isoxazolidines, due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are used to investigate a wide array of properties, from the electronic structure and geometry of molecules to the energetics of chemical reactions. researchgate.netnih.gov

In the context of isoxazolidine research, DFT is applied to:

Optimize Geometries: Determine the most stable three-dimensional structure of isoxazolidine derivatives and their reaction transition states. ijcce.ac.ir

Calculate Reaction Energetics: As mentioned in section 5.1, DFT is used to compute the activation energies and reaction energies that define the mechanism and feasibility of reactions like 1,3-dipolar cycloadditions. rsc.org

Predict Spectroscopic Properties: DFT can calculate properties such as NMR chemical shifts, which can be compared with experimental data to confirm the structure and stereochemistry of newly synthesized isoxazolidine compounds. researchgate.net

Analyze Electronic Structure: DFT is used to calculate HOMO-LUMO energies for FMO analysis and to generate molecular electrostatic potential (MEP) maps, which show the charge distribution and identify regions of a molecule that are electron-rich or electron-poor, predicting sites of nucleophilic or electrophilic attack. researchgate.net

DFT studies on isoxazolidine synthesis have confirmed that the choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) can provide results that are in good agreement with experimental observations regarding reaction selectivity and mechanism. researchgate.netijcce.ac.ir

Table 3: Common DFT Functionals and Basis Sets in Isoxazolidine Research
ParameterExamplesTypical Application
DFT FunctionalB3LYP, M06-2X, ωB97X-DCalculation of energies, geometries, and electronic properties.
Basis Set6-31G(d,p), 6-311+G(d,p), def2-TZVPDefines the atomic orbitals used in the calculation; larger sets provide higher accuracy.
Solvation ModelPCM, SMDAccounts for the effect of the solvent on the molecule's properties and reaction energies.

Strategic Applications of R 4 Methylisoxazolidin 4 Ol As a Versatile Chiral Building Block in Organic Synthesis

Precursors to Enantiomerically Pure 1,3-Aminoalcohols and β-Amino Acid Derivatives

The isoxazolidine (B1194047) ring is a well-established precursor to 1,3-aminoalcohols and β-amino acids, which are crucial components in numerous natural products and pharmaceutical agents. The synthetic utility stems from the reductive cleavage of the N-O bond within the isoxazolidine ring, which unmasks the 1,3-aminoalcohol functionality.

The general transformation involves treating the isoxazolidine derivative with a reducing agent, such as zinc in acetic acid, catalytic hydrogenation (e.g., using Pd/C or Raney-Ni), or molybdenum hexacarbonyl. This process cleaves the relatively weak N-O bond to afford the corresponding 1,3-aminoalcohol. Given the structure of (R)-4-methylisoxazolidin-4-ol, this reductive cleavage would be expected to yield (R)-4-amino-2-methylbutane-1,2-diol, an enantiomerically pure 1,3-aminoalcohol derivative.

Furthermore, isoxazolidines serve as valuable synthons for β-amino acids. The synthesis of β-amino acids from isoxazolidine precursors often involves oxidation and subsequent ring-opening. For instance, oxidation of the C5 position followed by hydrolysis can lead to the formation of a β-amino acid. Chiral isoxazolines and isoxazolidin-5-ones are frequently employed as key intermediates to access a variety of β-amino acid structural types with excellent selectivity. ingentaconnect.comfrontiersin.org While specific protocols starting from this compound are not prominently documented, its chiral structure makes it a promising candidate for the synthesis of enantiopure quaternary β-amino acids.

Table 1: General Conversion of Isoxazolidine Scaffolds

Starting Material Class Reaction Type Product Class Key Reagents
Substituted Isoxazolidine N-O Bond Cleavage 1,3-Aminoalcohol H₂, Pd/C; Zn, AcOH
Chiral Isoxazolidin-5-one Ring Opening β-Amino Acid Hydrogenolysis, Hydrolysis

Intermediates for the Synthesis of Complex Organic Molecules and Scaffolds

Chiral building blocks are fundamental to the total synthesis of complex natural products and novel organic scaffolds. The isoxazolidine ring, with its multiple stereocenters and versatile reactivity, serves as a powerful intermediate in synthetic strategies. Although specific total syntheses employing this compound as a starting material are not widely reported, related structures have demonstrated significant utility.

For example, an isoxazolidine-4,5-diol intermediate was a key component in a highly diastereoselective total synthesis of the polyhydroxylated pyrrolidine (B122466) alkaloid (±)-codonopsinol B. nih.gov This highlights the potential of 4-hydroxyisoxazolidine derivatives to serve as precursors for complex alkaloids and other nitrogen-containing natural products. The functional groups on the this compound ring—the hydroxyl group and the N-O bond—offer multiple points for synthetic elaboration, allowing for the construction of diverse and complex molecular architectures. The inherent chirality of the molecule is a significant advantage, as it can be used to control the stereochemistry of subsequent reactions, thereby enabling the synthesis of enantiomerically pure target molecules.

Role in the Development of Chiral Ligands and Catalysts for Asymmetric Reactions

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Heterocyclic frameworks, particularly those derived from readily available chiral precursors, are of great interest. Chiral 1,3-oxazolidines, which are structurally related to isoxazolidines, have found increasing use in asymmetric catalysis. ingentaconnect.comnih.gov These ligands possess a rigid and tunable structure capable of accommodating several chiral centers, making them effective for a range of asymmetric transformations, including alkylations, cycloadditions, and aldol (B89426) reactions. ingentaconnect.comnih.gov

Similarly, isoxazolidine-based chiral auxiliaries have been developed for asymmetric synthesis. These auxiliaries can be acylated and then undergo highly diastereoselective alkylation reactions. Subsequent cleavage allows for the recovery of the chiral auxiliary and the formation of chiral alcohols, aldehydes, and ketones.

While the direct application of this compound as a ligand or catalyst has not been extensively documented, its structure contains the necessary elements for such a role. The nitrogen and oxygen atoms can act as coordination sites for metal centers, and the chiral quaternary carbon can induce asymmetry in catalytic reactions. Further research could explore the derivatization of this compound to create novel bidentate or tridentate ligands for use in a variety of metal-catalyzed asymmetric reactions.

Table 2: Examples of Asymmetric Reactions Using Related Chiral Heterocyclic Ligands

Ligand Class Metal Reaction Type
Chiral Bis(oxazoline) Copper(II) Friedel-Crafts Alkylation
2-(Pyridin-2-yl)imidazolidin-4-one Copper(II) Henry Reaction
Chiral Oxazolidine Various Alkylation, Cycloaddition

Synthetic Utility in the Construction of Nucleoside and Nucleotide Analogues

Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer chemotherapy. nih.govwikipedia.org A common strategy in their design is the replacement of the natural furanose sugar ring with a different carbocyclic or heterocyclic scaffold. The isoxazolidine framework has emerged as a successful surrogate for the furanose ring, leading to the synthesis of novel nucleoside analogues with significant biological activity. nih.govnih.gov

The synthesis of these analogues typically involves the coupling of a suitably functionalized isoxazolidine with a nucleobase. The resulting isoxazolidinyl nucleosides are more stable towards enzymatic cleavage than their natural counterparts due to the absence of the glycosidic linkage. nih.gov Several phosphonylated isoxazolidine derivatives have been shown to inhibit the reverse transcriptase of the Human T-cell Leukemia Virus (HTLV-1), with activity comparable to the established drug AZT. nih.gov

This compound, with its chiral center and hydroxyl group, represents a potential starting point for the synthesis of a new class of nucleoside analogues. The hydroxyl group could be functionalized to allow for coupling with various nucleobases, leading to novel compounds for biological screening.

Table 3: Isoxazolidine-Based Nucleoside Analogues and Their Biological Activity

Isoxazolidine Analogue Nucleobase Target Reported Activity Reference
(-)-AdFU Fluorouracil Cancer Cells Induces apoptosis nih.gov
Phosphonylated Isoxazolidines Various HTLV-1 Reverse Transcriptase Inhibition nih.gov
Isoxazoline-Carbocyclic Nucleosides Purines/Pyrimidines Various Viruses Evaluated for antiviral activity nih.gov

Applications in Multi-Component Reactions for Diverse Heterocycle Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The 1,3-dipolar cycloaddition reaction, which is the primary method for synthesizing the isoxazolidine ring itself, can be designed as a one-pot, multi-component process. ingentaconnect.comorganic-chemistry.org These reactions offer significant advantages in terms of atom economy, convergence, and operational simplicity. benthamdirect.com

For instance, a three-component reaction of a diazo compound, a nitrosoarene, and an alkene can provide functionalized isoxazolidines with high yield and selectivity. organic-chemistry.org While the literature primarily focuses on the synthesis of isoxazolidines via MCRs, the resulting isoxazolidine products can be seen as intermediates for further diversification. The isoxazolidine ring can undergo various transformations, such as ring-opening, reduction, or cycloaddition, to generate a wide array of other heterocyclic structures. Although direct examples of this compound being used as a reactant in a subsequent multi-component reaction are scarce, its inherent functionality makes it a plausible candidate for such strategies, enabling the rapid assembly of diverse molecular libraries.

Q & A

Q. What are the common synthetic routes for (R)-4-methylisoxazolidin-4-ol, and how is stereochemical purity ensured?

The synthesis of this compound typically involves hydroboration–oxidation reactions of 4,5-substituted isoxazolidines. A key method includes the regioselective reductive cleavage of benzoylated isoxazolidines using Et3SiH and TMSOTf as a Lewis acid catalyst, yielding 5-unsubstituted 4-hydroxyisoxazolidines with >74% efficiency . Stereochemical purity is achieved via dihydroxylation with potassium osmate/N-methylmorpholine N-oxide (NMO), which provides excellent trans-selectivity at the C-3 position. Post-synthetic debenzoylation with K2CO3 in methanol ensures final product isolation. H-NMR and chiral HPLC are critical for confirming enantiomeric excess.

Q. How should researchers design experiments to evaluate the reaction scope of this compound derivatives?

A systematic approach involves varying substituents at the C-3 and C-5 positions of the isoxazolidine precursor. For example, testing aryl, alkyl, or heterocyclic groups can reveal steric and electronic effects on regioselectivity . Parallel reactions under controlled conditions (e.g., solvent polarity, temperature) help identify optimal parameters. Analytical tools like LC-MS and <sup>13</sup>C-NMR are essential for tracking intermediates and byproducts.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Key techniques include:

  • H-NMR/ <sup>13</sup>C-NMR : To confirm structural integrity and stereochemistry.
  • Chiral HPLC : For enantiomeric purity assessment.
  • LC-MS : To monitor reaction progress and detect low-abundance intermediates.
  • X-ray crystallography : Resolves absolute configuration in crystalline derivatives.
    Refer to protocols in and for validation of related heterocyclic compounds .

Q. What storage conditions are optimal for this compound to prevent degradation?

Store the compound at 0–6°C under inert atmosphere (argon or nitrogen) in anhydrous solvents like CH2Cl2 or methanol. Avoid prolonged exposure to light or moisture, which can trigger ring-opening reactions .

Advanced Research Questions

Q. How can researchers address contradictions in stereochemical outcomes during this compound synthesis?

Contradictions often arise from competing reaction pathways (e.g., cis vs. trans diastereomers). To mitigate this:

  • Optimize Lewis acid choice : TMSOTf favors trans-selectivity, while BF3·Et2O may alter outcomes.
  • Control reaction kinetics : Slow addition of hydride sources (e.g., Et3SiH) reduces side reactions.
  • Use computational modeling : DFT studies predict transition-state energies for competing pathways.
    highlights yield variations (74–80%) depending on substituents and silane stoichiometry .

Q. What strategies improve diastereoselectivity in the hydroboration–oxidation of isoxazolidines?

  • Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., benzoyl) during dihydroxylation.
  • Solvent engineering : Polar aprotic solvents (e.g., DMF) enhance silane-mediated reductive cleavage.
  • Substituent tuning : Bulky groups at C-3 sterically hinder undesired cis-isomer formation.
    The trans-selectivity in ’s dihydroxylation step (>90%) exemplifies this approach .

Q. How do researchers resolve conflicting data on the stability of this compound under acidic conditions?

Contradictions may stem from varying protonation sites or solvent interactions. Methodological solutions include:

  • pH-controlled stability assays : Use buffered solutions (pH 2–7) to map degradation pathways.
  • Isotopic labeling : <sup>18</sup>O-tracing identifies whether ring-opening proceeds via C–O or N–O bond cleavage.
  • In situ FTIR : Monitors real-time structural changes during acid exposure.

Q. What role does this compound play in medicinal chemistry, and how are structure-activity relationships (SAR) studied?

The compound’s isoxazolidine core mimics 3-hydroxypyrrolidines, making it a scaffold for protease inhibitors or GPCR modulators. SAR studies involve:

  • Bioisosteric replacement : Swapping the methyl group with CF3 or cyclopropyl to assess potency.
  • Pharmacophore mapping : Overlay studies with known active compounds (e.g., HIV protease inhibitors) .
  • In vitro assays : Test derivatives against target enzymes (e.g., thrombin) to correlate substituents with IC50 values.

Q. How can advanced NMR techniques resolve stereoisomeric impurities in this compound?

  • NOESY/ROESY : Detect spatial proximity between protons to confirm cis/trans configurations.
  • Chiral shift reagents : Eu(hfc)3 induces splitting in <sup>1</sup>H-NMR peaks, enabling quantification of enantiomers.
  • Dynamic NMR : Assess rotational barriers in hindered derivatives to identify conformational impurities.

Data Contradiction Analysis

Q. How should researchers interpret conflicting yields in the reductive cleavage of isoxazolidines?

Variations in yield (e.g., 74% for 7a vs. 80% for 7b in ) often reflect substituent electronic effects. Electron-donating groups (e.g., -OMe) stabilize intermediates, improving yields, while electron-withdrawing groups (e.g., -NO2) may slow reaction kinetics. Systematic screening of substituents and reaction times can reconcile such discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.